3-bromo-N-(4-iodophenyl)propanamide
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Overview
Description
Preparation Methods
The synthesis of 3-bromo-N-(4-iodophenyl)propanamide typically involves the reaction of 3-bromopropionyl chloride with 4-iodoaniline . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions .
Chemical Reactions Analysis
3-Bromo-N-(4-iodophenyl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck coupling, which are commonly used in organic synthesis.
Scientific Research Applications
3-Bromo-N-(4-iodophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile building block for various organic reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Bromo-N-(4-iodophenyl)propanamide can be compared with other similar compounds such as:
3-Bromo-N-(3-iodophenyl)propanamide: This compound has the iodine atom in a different position on the phenyl ring, which can affect its reactivity and applications.
3-Bromo-N-(4-chlorophenyl)propanamide: The presence of a chlorine atom instead of iodine can lead to different chemical properties and reactivity.
3-Bromo-N-(4-fluorophenyl)propanamide: The fluorine atom can impart different electronic properties to the compound, affecting its behavior in chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and its resulting chemical and biological properties.
Properties
Molecular Formula |
C9H9BrINO |
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Molecular Weight |
353.98 g/mol |
IUPAC Name |
3-bromo-N-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C9H9BrINO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) |
InChI Key |
YFSVDFLUFYKNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCBr)I |
Origin of Product |
United States |
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